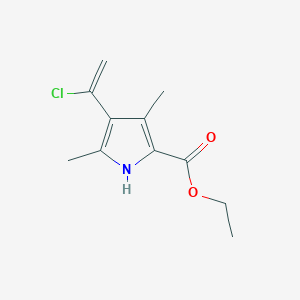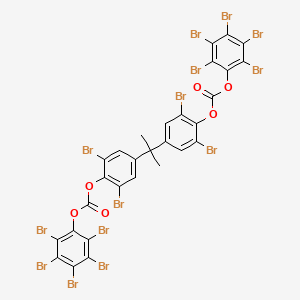
Platinum, tris(triphenylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Platinum, tris(triphenylphosphine)- can be synthesized by reducing platinum(II) triphenylphosphine complexes with alcoholic potassium hydroxide or hydrazine . Another method involves treating tetrakis(triphenylphosphine)platinum(0) with hot ethanol . The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of solvents such as ethanol or dichloromethane .
Industrial Production Methods
While specific industrial production methods for Platinum, tris(triphenylphosphine)- are not widely documented, the synthesis methods used in laboratories can be scaled up for industrial production. This would involve the use of larger reactors and more efficient purification techniques to obtain the desired product in higher yields.
化学反応の分析
Types of Reactions
Platinum, tris(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form platinum(II) derivatives.
Substitution: Reacts with mineral acids to form hydride complexes.
Addition: Reacts with carbon dioxide to form carbonato-complexes.
Common Reagents and Conditions
Oxidation: Oxygen is used as the oxidizing agent.
Substitution: Mineral acids such as hydrochloric acid are used.
Addition: Carbon dioxide is used under controlled conditions.
Major Products Formed
Oxidation: Platinum(II) derivatives such as cis-PtCl₂(PPh₃)₂.
Substitution: Hydride complexes such as trans-PtCl(H)(PPh₃)₂.
Addition: Carbonato-complexes such as (Ph₃P)₂PtCO₃.
科学的研究の応用
Platinum, tris(triphenylphosphine)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Platinum, tris(triphenylphosphine)- involves its ability to form stable complexes with various ligands. This allows it to participate in a variety of chemical reactions, including oxidation, substitution, and addition .
類似化合物との比較
Platinum, tris(triphenylphosphine)- can be compared with other similar compounds such as:
Tetrakis(triphenylphosphine)platinum(0): Contains four triphenylphosphine ligands and is used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): Similar structure but contains palladium instead of platinum.
Tetrakis(triphenylphosphine)nickel(0): Contains nickel and is used in different catalytic processes.
The uniqueness of Platinum, tris(triphenylphosphine)- lies in its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
13517-35-6 |
|---|---|
分子式 |
C54H45P3Pt |
分子量 |
981.9 g/mol |
IUPAC名 |
platinum;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Pt/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChIキー |
USDYNYGJOWWFKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)







